(1R)-(-)-Camphorquinone (1R)-(-)-Camphorquinone Bornane-2,3-dione is a bornane monoterpenoid that is bicyclo[2.2.1]heptane substituted by methyl groups at positions 1, 7 and 7 and oxo groups at positions 2 and 3. It is a bornane monoterpenoid and a carbobicyclic compound.
Brand Name: Vulcanchem
CAS No.: 10373-78-1
VCID: VC0077051
InChI: InChI=1S/C10H14O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6H,4-5H2,1-3H3/t6-,10+/m1/s1
SMILES: CC1(C2CCC1(C(=O)C2=O)C)C
Molecular Formula: C10H14O2
Molecular Weight: 166.22 g/mol

(1R)-(-)-Camphorquinone

CAS No.: 10373-78-1

Main Products

VCID: VC0077051

Molecular Formula: C10H14O2

Molecular Weight: 166.22 g/mol

(1R)-(-)-Camphorquinone - 10373-78-1

CAS No. 10373-78-1
Product Name (1R)-(-)-Camphorquinone
Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
IUPAC Name (1R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione
Standard InChI InChI=1S/C10H14O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6H,4-5H2,1-3H3/t6-,10+/m1/s1
Standard InChIKey VNQXSTWCDUXYEZ-UHFFFAOYSA-N
Isomeric SMILES C[C@@]12CC[C@@H](C1(C)C)C(=O)C2=O
SMILES CC1(C2CCC1(C(=O)C2=O)C)C
Canonical SMILES CC1(C2CCC1(C(=O)C2=O)C)C
Melting Point 199.0 °C
Description Bornane-2,3-dione is a bornane monoterpenoid that is bicyclo[2.2.1]heptane substituted by methyl groups at positions 1, 7 and 7 and oxo groups at positions 2 and 3. It is a bornane monoterpenoid and a carbobicyclic compound.
Synonyms camphorquinone
PubChem Compound 641916
Last Modified Nov 11 2021
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